molecular formula C18H23NO B1589930 4-Phenoxy-2,6-diisopropyl aniline CAS No. 80058-85-1

4-Phenoxy-2,6-diisopropyl aniline

Cat. No.: B1589930
CAS No.: 80058-85-1
M. Wt: 269.4 g/mol
InChI Key: WRBGLNGTYOVAJO-UHFFFAOYSA-N
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Description

4-Phenoxy-2,6-diisopropyl aniline is an organic compound with the molecular formula C18H23NO. It is characterized by a central benzene ring substituted with a phenoxy group at the 4th position and two isopropyl groups at the 2nd and 6th positions, along with an amine group at the 1st position. This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the production of agricultural insecticides and acaricides .

Scientific Research Applications

4-Phenoxy-2,6-diisopropyl aniline is widely used in scientific research as a synthesis intermediate. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for compounds used in biological studies.

    Medicine: Intermediate in the synthesis of pharmaceutical compounds.

    Industry: Key intermediate in the production of agricultural insecticides and acaricides

Safety and Hazards

Safety measures for handling 4-Phenoxy-2,6-diisopropyl aniline include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for 4-Phenoxy-2,6-diisopropyl aniline could involve improving the synthesis method to make it more environment-friendly, cost-effective, and suitable for large-scale industrial production . The method could also be optimized to increase product selectivity, yield, and purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-2,6-diisopropyl aniline typically involves the following steps:

    Starting Material: The process begins with 2,6-diisopropyl aniline.

    Nitration: 2,6-diisopropyl aniline is dissolved in a solvent, and sulfuric acid is added. Nitric acid is then dropwise added to generate 2,6-diisopropyl-4-nitryl aniline.

    Condensation: Without separating the nitryl intermediate, it undergoes a condensation reaction to form this compound.

Industrial Production Methods

In industrial settings, the synthesis is optimized for large-scale production. The reaction temperature is reduced to 110°C from 140°C using a quaternary ammonium salt as a catalyst. This method is environment-friendly, cost-effective, and suitable for large-scale production .

Chemical Reactions Analysis

4-Phenoxy-2,6-diisopropyl aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: It participates in substitution reactions, particularly with halogens and other electrophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated anilines

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of other active compounds. For instance, in the synthesis of diafenthiuron, it undergoes a reaction with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate. This intermediate then reacts further to produce the final insecticidal product .

Comparison with Similar Compounds

4-Phenoxy-2,6-diisopropyl aniline is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

    2,6-Diisopropylaniline: Lacks the phenoxy group and has different reactivity and applications.

    4-Phenoxy-2,6-diisopropyl phenylthiourea: An intermediate in the synthesis of diafenthiuron, with a thiourea group instead of an amine.

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in its role as a versatile intermediate .

Properties

IUPAC Name

4-phenoxy-2,6-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBGLNGTYOVAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80533684
Record name 4-Phenoxy-2,6-di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80533684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80058-85-1
Record name 2,6-Bis(1-methylethyl)-4-phenoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80058-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxy-2,6-di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80533684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

With stirring, 21 g (0.15 mol) of potassium carbonate are initially added to 141 g (1.5 mol) of phenol in 500 g of toluene, followed by the addition of 168 g (1.5 mol) of a 50% aqueous solution of potassium hydroxide. The entire water of reaction is then separated under reflux, and then ca. 400 g of toluene are removed by distillation. The residue is dissolved in 700 g of dimethyl formamide. After addition of 6 g (0.05 mol) of copper carbonate, solvent is distilled off until the temperature of the reaction mixture is 140° C. Then 256 g (1 mol) of 4-bromo-2,6-diisopropylaniline are added at 140° C. and the mixture is kept for 10 hours at 140° C. The dimethyl formamide is then removed by vacuum distillation, the residue is extracted with water, and the product is taken up in toluene. After stripping off the toluene, the crude product is purified by vacuum distillation, giving 215 g (80% of theory) of 4-phenoxy-2,6-diisopropylaniline with a boiling point of 142°-145° C./0.04 mbar and a melting point of 69°-71° C., in the form of a bright red product. Conversion to the hydrochloride is effected by dissolving the product in 300 g of butyl acetate, adding 115 g of a 37% solution of hydrochloric acid, and removing the water of reaction by vacuum distillation. The hydrochloride is isolated by filtration, washed with butyl acetate and dried under vacuum, giving 235 g (96% of theory, based on 4-phenoxy-2,6-diisopropylaniline) of 4-phenoxy-2,6-diisopropylaniline hydrochloride in the form of white crystals which melt at 247°-249° C.
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21 g
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141 g
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500 g
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256 g
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6 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

48.9 g of phenol are dissolved in 500 ml of xylene, and to this solution are added 30.2 g of pulverised potassium hydroxide in an atmosphere of nitrogen. The reaction mixture is stirred and heated to boiling point, while continuously distilling off the water that is formed. After addition of 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline, the mixture is stirred for 8 hours at 150°-155° C., then cooled, and filtered with suction. The filtrate is washed with 15% sodium hydroxide solution (150 ml) and with two 150 ml portions of water. The organic phase is separated and dried over sodium sulfate. The solvent is removed by distillation and the product is distilled, affording the compound of the formula ##STR5## with a boiling point of 103°-104° C./0.01 torr and a melting point of 71°-72° C. (after recrystallisation from hexane).
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48.9 g
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100 g
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0.6 g
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Synthesis routes and methods IV

Procedure details

To 32.4 g (0.234 mol) K2CO3, 0.58 g (5.8 mmol) CuCl, 13.2 g (0.14 mol) phenol, and 30 g (0.117 mol) 4-bromo-2,6-di-iso-propylaniline 2 in a 250 mL three-necked bulb with argon inlet, reflux condenser and stopper 4.7 mL (58 mmol) 1-methylimidazole and 100 mL o-xylene were added under argon atmosphere. The mixture was stirred and heated to 140° C., until thin layer chromatography (eluent toluene) showed no residual starting material 4-bromo-2,6-di-iso-propylaniline (ca. 30 h). After cooling, water and diethyl ether were added, the organic phase was washed with 10% K2CO3 solution, water and brine and dried over Na2SO4. After evaporation of the solvents, an aliquot part of the dark oily material was filtered through a short silica gel plug with toluene as solvent to give, after removal of the solvent and drying in vacuum, a dark solid. The purity is determined to 95% by gc, The calculated yield is 99%
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32.4 g
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30 g
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CuCl
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0.58 g
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4.7 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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